molecular formula C51H82O21 B028134 Chonglou Saponin VII CAS No. 68124-04-9

Chonglou Saponin VII

Katalognummer: B028134
CAS-Nummer: 68124-04-9
Molekulargewicht: 1031.2 g/mol
InChI-Schlüssel: FBFJAXUYHGSVFN-IYUYFXHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat aufgrund ihres therapeutischen Potenzials, insbesondere bei der Behandlung verschiedener menschlicher Krebsarten, große Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Chonglou-Saponin VII wird hauptsächlich aus natürlichen Quellen isoliert, insbesondere aus den Wurzeln und Rhizomen von Trillium tschonoskii. Der Extraktionsprozess umfasst das Trocknen des Pflanzenmaterials, gefolgt von der Extraktion mit Methanol. Der Extrakt wird dann mit chromatografischen Techniken gereinigt, um Chonglou-Saponin VII zu isolieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Chonglou-Saponin VII umfasst den großflächigen Anbau von Trillium tschonoskii, gefolgt von den oben genannten Extraktions- und Reinigungsprozessen. Moderne chromatografische Techniken, wie die Ultra-Hochleistungs-Flüssigchromatographie (UHPLC), werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Chonglou-Saponin VII durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Chonglou-Saponin VII hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

    Chemie: Es wird als Modellverbindung zur Untersuchung von Steroidsaponinen und ihren chemischen Eigenschaften verwendet.

    Biologie: Es wird verwendet, um zelluläre Prozesse wie Apoptose und Autophagie zu untersuchen.

    Medizin: Chonglou-Saponin VII hat ein therapeutisches Potenzial gegen verschiedene Krebsarten gezeigt, darunter Brust- und Eierstockkrebs. .

    Industrie: Es wird bei der Entwicklung von Antikrebsmedikamenten und anderen Therapeutika eingesetzt.

Wirkmechanismus

Chonglou-Saponin VII übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:

Wissenschaftliche Forschungsanwendungen

Introduction to Chonglou Saponin VII

This compound, also known as Paris Saponin VII (PS VII), is a steroidal saponin derived from the roots and rhizomes of Paris polyphylla , a plant traditionally used in Chinese medicine. Recent research has highlighted its potential applications in various fields, particularly in cancer therapy, due to its ability to induce apoptosis and inhibit tumor cell proliferation.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types:

  • Cervical Cancer : PS VII has been shown to effectively inhibit the growth of human cervical cancer cells (HeLa) by inducing apoptosis. It activates caspase pathways, specifically increasing levels of cleaved caspase-3 and caspase-9, which are crucial for the apoptotic process. The half-maximal inhibitory concentration (IC50) for HeLa cells was determined to be around 30 μM .
  • Ovarian Cancer : Research indicates that PS VII can reverse resistance to PARP inhibitors in ovarian cancer cells. It enhances the efficacy of these inhibitors by modulating glucose metabolism and affecting the RORα signaling pathway, leading to improved anti-tumor responses .
  • Colorectal and Lung Cancer : Studies have demonstrated that PS VII induces apoptosis and inhibits proliferation in colorectal and lung cancer models as well, suggesting a broad-spectrum anticancer activity .

Potential in Combination Therapies

This compound shows promise as an adjunctive therapy when combined with traditional treatments such as chemotherapy and radiation. Its ability to enhance the effectiveness of existing drugs makes it a candidate for combination therapies aimed at improving patient outcomes in oncology .

Table 1: Summary of Anticancer Activities of this compound

Cancer TypeMechanism of ActionIC50 (μM)References
Cervical CancerInduces apoptosis via caspase activation30
Ovarian CancerReverses PARP inhibitor resistance2.951
Colorectal CancerInduces apoptosis and inhibits proliferationNot specified
Lung CancerInduces apoptosisNot specified

Table 2: Key Signaling Pathways Affected by this compound

PathwayEffect on PathwayImplications
MAPK/ERKModulation of cell survivalPotential for targeted therapies
NF-κBInhibitionReduced inflammation and tumor growth
GlycolysisInhibitionOvercoming drug resistance

Case Study 1: Cervical Cancer Treatment

A study investigated the effects of varying concentrations of PS VII on HeLa cells. Results indicated significant growth inhibition at concentrations above 10 μM. The study concluded that PS VII could serve as a potential therapeutic agent for cervical cancer due to its ability to induce apoptosis effectively.

Case Study 2: Ovarian Cancer Resistance

In a clinical context, PS VII was tested on PARP inhibitor-resistant ovarian cancer cell lines. The compound not only enhanced the effects of the PARP inhibitors but also showed direct interaction with key regulatory proteins involved in tumor metabolism, providing insights into its mechanism as a reversal agent for drug resistance.

Wirkmechanismus

Target of Action

Chonglou Saponin VII, also known as Paris Saponin VII (PSVII), is a steroid saponin isolated from traditional Chinese herbs . Its primary targets are the Hippo signaling pathway and the Akt/p38 MAPK pathway . These pathways play crucial roles in cell proliferation, apoptosis, and autophagy, which are key processes in cancer development and progression .

Mode of Action

PSVII interacts with its targets by binding directly to the MST2-MOB1-LATS1 ternary complex, a key component of the Hippo signaling pathway . This binding decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . In the Akt/p38 MAPK pathway, PSVII induces apoptosis in K562/ADR cells .

Biochemical Pathways

PSVII affects multiple biochemical pathways. It activates the Hippo signaling pathway, leading to increased active form of LATS1, an upstream effector of YAP . This activation involves the participation of multiple proteins (including MST2, MOB1, and LATS1 itself) in an MST2-dependent sequential activation cascade . PSVII also inhibits the Akt/p38 MAPK pathway, which is associated with the induction of apoptosis in K562/ADR cells .

Pharmacokinetics

It is known that steroidal saponins like psvii generally have low bioavailability . This is partly due to hydrolysis by intestinal flora . More research is needed to fully understand the ADME properties of PSVII and their impact on its bioavailability.

Result of Action

PSVII has multiple effects at the molecular and cellular levels. It inhibits the proliferation of various breast cancer cell lines and suppresses their colony formation . PSVII induces caspase-dependent apoptosis in these cell lines . It also induces autophagy and promotes autophagic flux . In mice bearing MDA-MB-231 cell xenograft, administration of PSVII significantly suppresses tumor growth .

Action Environment

The action of PSVII can be influenced by various environmental factors. For instance, the presence of intestinal flora can affect the bioavailability of PSVII by hydrolyzing it . The specific tissue environment can also influence the action of PSVII. For example, it has been found to be predominantly distributed in the liver and lungs , which may be target organs for its action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chonglou Saponin VII is primarily isolated from natural sources, specifically from the roots and rhizomes of Trillium tschonoskii. The extraction process involves drying the plant material, followed by extraction using methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Trillium tschonoskii, followed by the extraction and purification processes mentioned above. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Chonglou Saponin VII undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Chonglou-Saponin VII ist aufgrund seiner spezifischen Molekülstruktur und seines therapeutischen Potenzials einzigartig. Ähnliche Verbindungen umfassen:

Chonglou-Saponin VII zeichnet sich durch seine spezifische Aktivierung des Hippo-Signalwegs und seine starke Antikrebsaktivität aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Biologische Aktivität

Chonglou Saponin VII (PSVII), also known as Paris saponin VII, is a steroidal saponin derived from the rhizomes of Paris polyphylla and Trillium tschonoskii. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of PSVII, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of PSVII consists of a steroid backbone with various sugar moieties, which is characteristic of many saponins. This unique structure contributes to its biological efficacy. Research indicates that PSVII induces apoptosis in cancer cells through multiple pathways, including:

  • Caspase-dependent apoptosis : PSVII has been shown to increase the levels of cleaved caspases (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins such as Bcl-2, indicating its role in intrinsic apoptosis pathways .
  • Autophagy induction : PSVII activates autophagy, which is crucial for cancer cell survival under stress conditions. It enhances the autophagic flux in breast cancer cells by modulating the Hippo signaling pathway .

In Vitro Studies

Numerous studies have demonstrated the cytotoxic effects of PSVII against various cancer cell lines:

  • Breast Cancer : PSVII inhibited the proliferation of MDA-MB-231, MDA-MB-436, and MCF-7 breast cancer cell lines with IC50 values ranging from 2.86 to 3.45 μM. It induced apoptosis and autophagy in these cells .
  • Cervical Cancer : In HeLa cells, PSVII exhibited an IC50 value of 2.62 μM, promoting apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
  • Leukemia : PSVII has also been effective against adriamycin-resistant K562/ADR leukemia cells, where it inhibited cell proliferation by inducing G0/G1 phase arrest .

The following table summarizes the IC50 values and biological activities of PSVII across different cancer types:

Cancer TypeCell LineIC50 (μM)Mechanism of Action
Breast CancerMDA-MB-2313.16Apoptosis and autophagy induction
Cervical CancerHeLa2.62Apoptosis via intrinsic pathway
LeukemiaK562/ADR-G0/G1 phase arrest
Ovarian CancerPARPi-resistant cells-Reversal of drug resistance

In Vivo Studies

In animal models, PSVII has demonstrated significant antitumor effects:

  • Xenograft Models : In mice bearing MDA-MB-231 xenografts, administration of PSVII (1.5 mg/kg) significantly suppressed tumor growth while enhancing markers associated with apoptosis and autophagy .
  • Ovarian Cancer : PSVII has shown potential to reverse resistance to PARP inhibitors in ovarian cancer models by inhibiting glycolysis and angiogenesis through specific signaling pathways .

Case Studies

  • Breast Cancer Case Study : A study involving MDA-MB-231 xenograft models showed that treatment with PSVII led to reduced tumor size and altered expression levels of key proteins involved in apoptosis and autophagy, supporting its use as a therapeutic agent for breast cancer .
  • Ovarian Cancer Resistance Study : Research indicated that PSVII could enhance the efficacy of PARP inhibitors in ovarian cancer by stabilizing RORα expression and disrupting the VEGFR2 signaling pathway, suggesting a novel approach for overcoming drug resistance in clinical settings .

Eigenschaften

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJAXUYHGSVFN-IYUYFXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318576
Record name Paris VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1031.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68124-04-9
Record name Paris VII
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68124-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pennogenin tetraglycoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paris VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?

A: While the exact mechanism is still under investigation, the research indicates that this compound induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with this compound []. Further research is needed to elucidate the specific signaling pathways involved.

Q2: How does the combination of this compound with silica nanoparticles affect its efficacy against ovarian cancer?

A: Research suggests that formulating this compound with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of this compound facilitated by the nanoparticles.

Q3: Can other compounds be used as reference standards for quantifying this compound and related saponins?

A: Yes, studies have explored the use of substitute standards for analyzing this compound and other saponins found in Paris polyphylla (the plant source of this compound). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including this compound, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.